Cinoxacin, chemically known as 1-ethyl-4(1H)-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid, is a synthetic organic acid belonging to the quinolone class of antibacterial agents. [ [] ] It exhibits potent activity against most aerobic gram-negative bacteria, especially those associated with urinary tract infections (UTIs). [ [] ] Structurally, cinoxacin shares similarities with nalidixic acid and oxolinic acid. [ [] ]
Cinoxacin is an acidic compound with a pKa of 4.60. [ [] ] Its solubility and other physicochemical properties are influenced by pH. [ [, ] ] For instance, cinoxacin exhibits pH-dependent solubility, with higher solubility observed under alkaline conditions. [ [, ] ] This property influences its pharmacokinetics and activity, as discussed in the next section.
Cinoxacin's efficacy in treating UTIs has been demonstrated in animal models. In a rat model of pyelonephritis, cinoxacin proved to be more effective than nalidixic acid and oxolinic acid in eradicating E. coli and P. mirabilis infections. [ [] ] This efficacy is attributed to its high urinary concentration and the presence of demonstrable serum activity. [ [] ]
The distribution of cinoxacin in various tissues, including prostate, vagina, and female urethra, has been investigated in dogs. [ [] ] The study revealed that cinoxacin achieves concentrations in these tissues within the range of minimal inhibitory concentrations for common urinary pathogens, suggesting its potential use in treating infections affecting these sites. [ [] ]
Extensive research has focused on understanding the pharmacokinetics of cinoxacin in humans and animals. Studies have examined the influence of various factors, including urine pH, [ [, , ] ] probenecid administration, [ [, ] ] renal function, [ [] ] and age, [ [] ] on cinoxacin's absorption, distribution, metabolism, and excretion. These studies provide valuable insights into optimizing its dosing regimens and clinical use.
Several analytical methods have been developed for the detection and quantification of cinoxacin in various matrices. These methods include fluorospectrophotometry, [ [] ] gas chromatography, [ [] ] adsorptive stripping voltammetry, [ [] ] and high-performance liquid chromatography. [ [] ] These methods facilitate the study of cinoxacin's pharmacokinetics, tissue distribution, and stability.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0